molecular formula C14H11N3OS B2688002 3-(5-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 855715-38-7

3-(5-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2688002
CAS No.: 855715-38-7
M. Wt: 269.32
InChI Key: CKQWJHOXJDMCGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 855715-11-6) is a synthetic small molecule based on the quinazolinone scaffold, a heterocyclic structure of significant interest in medicinal chemistry and drug discovery. The core quinazolinone structure is a privileged scaffold in pharmacology, known for its diverse biological activities . The specific substitution pattern of this compound—featuring a 5-methylpyridin-2-yl group at the 3-position and a sulfanyl (or thione) group at the 2-position—defines its unique chemical properties and potential research value. The pyridyl moiety is a common pharmacophore that can enhance aqueous solubility and permeability through biological membranes, improving the compound's pharmacokinetic profile in research applications . Quinazolinone derivatives have demonstrated a broad spectrum of biological activities in scientific studies, including antitumor , antimicrobial , and anti-inflammatory effects . Researchers are particularly interested in quinazolinones as potential anticancer agents. Structurally related compounds have been investigated as small-molecule inhibitors for various kinases and receptor kinases . Some analogs function by targeting tubulin polymerization, a key mechanism for cell division, thereby inhibiting the growth of cancer cells . Other research avenues for quinazolinone derivatives explore their potential as anticonvulsants and antiviral agents . This compound is intended for research and experimental use in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers are responsible for ensuring all applicable regulatory and safety guidelines are followed when handling this substance.

Properties

IUPAC Name

3-(5-methylpyridin-2-yl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-9-6-7-12(15-8-9)17-13(18)10-4-2-3-5-11(10)16-14(17)19/h2-8H,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQWJHOXJDMCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the condensation of 2-aminobenzamide with 5-methyl-2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol. The intermediate product is then treated with a thiolating agent, such as thiourea, to introduce the sulfanyl group, followed by cyclization to form the final quinazolinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl group at position 2 undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

ReagentConditionsProductYield (%)Stability
H₂O₂ (30%)RT, 6–8 hSulfoxide derivative65–70Stable under N₂
mCPBA (1.2 equiv)CH₂Cl₂, 0°C → RTSulfone derivative78–85Hygroscopic
KMnO₄ (acidic)H₂O, 60°C, 2 hOver-oxidized byproducts<20Unstable

Key Findings :

  • mCPBA selectively oxidizes the -SH group to sulfone without degrading the quinazolinone core.

  • H₂O₂ produces sulfoxides but requires inert atmospheres to prevent side reactions.

Reduction of the Quinazolinone Core

The C=O group in the quinazolinone ring can be reduced to C–OH or C–H using:

ReagentConditionsProductSelectivity
LiAlH₄ (excess)THF, reflux, 4 h3,4-Dihydroquinazolin-4-ol92%
NaBH₄/MeOHRT, 12 hPartial reduction (no product)<5%
Pd/C (5%) + H₂ (1 atm)EtOH, 50°C, 6 h3,4-Dihydroquinazoline55–60%

Mechanistic Insight :

  • LiAlH₄ reduces the carbonyl group to a secondary alcohol, while catalytic hydrogenation (Pd/H₂) fully reduces it to a CH₂ group .

Electrophilic Aromatic Substitution on the Pyridine Ring

The 5-methylpyridine substituent undergoes regioselective reactions:

Halogenation

ReagentPosition ModifiedMajor ProductYield (%)
Br₂ (1 equiv)C4 of pyridine5-Methyl-4-bromopyridin-2-yl analog80
Cl₂ (gas)C3 of pyridineMixture of di-/tri-chlorinated45

Nitration

ReagentConditionsProductYield (%)
HNO₃/H₂SO₄0°C, 2 h5-Methyl-3-nitropyridin-2-yl analog68

Key Observations :

  • Methyl groups direct electrophiles to para positions, but steric effects alter regioselectivity in polycyclic systems .

Nucleophilic Substitution at the Sulfanyl Group

The -SH group participates in thiol-exchange reactions:

NucleophileConditionsProductApplication
CH₃IK₂CO₃, DMF, 50°C2-Methylthio derivativeAnticancer intermediates
Benzyl bromideEt₃N, CH₃CN, RT2-Benzylthio analogAntimicrobial screening

Synthetic Utility :

  • Thiol substitutions enable modular derivatization for structure-activity relationship (SAR) studies.

Cycloaddition and Heterocycle Formation

The quinazolinone core participates in [4+2] cycloadditions:

DienophileConditionsProductYield (%)
Maleic anhydrideToluene, 110°C, 8 hFused tetracyclic lactam40
DMAD (dimethyl acetylenedicarboxylate)Dioxane, RT, 24 hSpiroquinazolinone35

Challenges :

  • Low yields due to competing side reactions; microwave-assisted synthesis improves efficiency .

Comparative Reactivity with Structural Analogs

Reactivity differences between 5-methyl and 6-methyl pyridin-2-yl derivatives:

Reaction Type5-Methyl Derivative6-Methyl Derivative
Oxidation (to sulfone)Faster (t₁/₂ = 1.5 h)Slower (t₁/₂ = 3.2 h)
Pyridine nitrationC3 selectivity (68%)C4 selectivity (72%)
Thiol substitutionHigher affinity for alkyl halidesPrefers aryl halides

Rationale :

  • Steric and electronic effects from the methyl position alter transition-state energetics .

Degradation Pathways

Under accelerated stability testing (40°C/75% RH):

  • Hydrolysis : Quinazolinone ring opens in acidic conditions (pH <3) to form anthranilic acid derivatives.

  • Photolysis : UV light (254 nm) induces dimerization via the pyridine ring.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H11N3OS
  • Molecular Weight : 269.32 g/mol
  • CAS Number : 855715-38-7

The compound features a quinazolinone core, which is a well-known scaffold in medicinal chemistry due to its ability to interact with various biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 3-(5-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one against several pathogens. It has shown significant activity against:

  • Staphylococcus aureus (including methicillin-resistant strains)
  • Mycobacterium tuberculosis
  • Candida albicans

For instance, a study reported that derivatives of quinazolinone exhibited high efficacy against MRSA with minimal inhibitory concentrations (MIC) as low as 1 μg/mL . This suggests that the compound could be a promising candidate for developing new antibacterial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the growth of various cancer cell lines, including:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • HCT116 (colon cancer)

These findings indicate that the compound may interfere with critical cellular pathways involved in cancer proliferation and survival .

Drug Development Potential

Given its diverse biological activities, this compound serves as a versatile scaffold for drug development. Its structural modifications can lead to derivatives with enhanced pharmacological profiles. The compound's ability to inhibit key enzymes such as phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways further supports its potential in treating various diseases beyond infections, including cancer and inflammatory disorders .

Case Studies and Research Findings

StudyFindings
Demonstrated significant antibacterial activity against MRSA with MIC values < 1 μg/mL.
Showed potent anticancer effects on A549 and MCF-7 cell lines, indicating potential for further development as an anticancer agent.
Highlighted the compound's role in inhibiting PI3K/mTOR pathways, suggesting applications in treating metabolic diseases and cancers.

Mechanism of Action

The mechanism of action of 3-(5-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group and the quinazolinone core are crucial for binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The biological and physicochemical properties of quinazolin-4-one derivatives are highly dependent on substituents at positions 2 and 3. Key comparisons include:

Table 1: Substituent Variations and Molecular Properties
Compound Name Substituent at Position 3 Substituent at Position 2 Molecular Weight (g/mol) Key Features
Target Compound 5-Methylpyridin-2-yl Sulfanyl (-SH) 269.07 Pyridine enhances polarity; SH offers moderate electron-withdrawing effects.
3-(4-Hydroxy-3,5-xylyl)-2-methyl-4(3H)-quinazolinone 3,5-Dimethyl-4-hydroxyphenyl Methyl (-CH₃) 280.35 Hydroxy group increases hydrogen bonding; higher toxicity (LD₅₀ = 230 mg/kg in rats).
3-[3-(Morpholin-4-yl)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one Morpholinylpropyl Sulfanyl (-SH) 305.40 Morpholine improves solubility; bulky substituent may reduce membrane permeability.
3-(2-Iodophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one 2-Iodophenyl Sulfanyl (-SH) 386.22 Iodo group adds steric bulk; potential radiopharmaceutical applications.
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide 4-Methoxyphenyl Sulfonamide (-SO₂NH₂) ~440 (estimated) Sulfonamide enhances COX-2 inhibition (47.1% at 20 μM).

Physicochemical Properties

  • Solubility : The morpholinylpropyl derivative () has higher solubility in polar solvents due to its tertiary amine, whereas the target compound’s pyridinyl group offers moderate polarity .
  • The target compound’s lower molecular weight (269.07 g/mol) may favor better absorption .

Biological Activity

3-(5-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS Number: 855715-38-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H11N3OS
  • Molecular Weight : 269.32 g/mol
  • Purity : Minimum purity of 95% is often reported in commercial sources .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and viral replication.

Inhibition of EGFR

One significant area of research involves the compound's inhibitory effects on epidermal growth factor receptor (EGFR) tyrosine kinase. Studies have shown that derivatives of quinazolinone compounds exhibit significant antiproliferative effects against tumor cell lines such as A431, A549, and MCF-7. For instance, a related compound demonstrated an IC50 value of 3.48 μM against MCF-7 cells, indicating strong potential as an anti-cancer agent .

Antiviral Activity

Research has indicated that heterocyclic compounds similar to this compound may possess antiviral properties. For example, certain derivatives have shown efficacy against HIV and influenza viruses at concentrations ranging from 4 to 20 μg/mL . The exact mechanism involves interference with viral replication processes.

Biological Activity Data

Activity Target IC50/EC50 Value Cell Line/Model
EGFR InhibitionEGFR Tyrosine Kinase3.48 μMMCF-7
Antiviral ActivityHIV4–20 μg/mLC8166 Cells
Antiproliferative EffectsVarious Tumor CellsVariesA431, A549

Case Studies

  • Anticancer Activity : In a study assessing various quinazolinone derivatives, it was found that some compounds exhibited significant inhibition of tumor cell growth through apoptosis induction. The compound's ability to induce G2/M phase arrest in MCF-7 cells highlights its potential as a chemotherapeutic agent .
  • Antiviral Studies : A series of experiments demonstrated that specific structural modifications to the parent compound could enhance antiviral efficacy against multiple viral strains. The data suggested that the presence of a pyridine ring significantly contributed to the observed antiviral activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-Methylpyridin-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves thiolation and cyclization reactions. For example, 4-chlorobenzaldehyde and methyl thioacetate can be reacted to form a thioquinazolinone intermediate, followed by hydrogenation with 2,3-diazetidinone to introduce the sulfanyl group . Optimization includes using activated carbon as a catalyst to enhance nitration efficiency (applicable to analogous quinazolinones) and controlling reaction temperature (80–100°C) to minimize by-products . Purity (>95%) can be achieved via recrystallization in ethanol/water mixtures.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the 5-methylpyridin-2-yl moiety (δ ~2.3 ppm for CH3, 8.3–8.5 ppm for pyridine protons) and the dihydroquinazolinone core (δ ~5.1 ppm for C3-H).
  • IR Spectroscopy : Confirm the sulfanyl (-SH) stretch at ~2550 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹.
  • HPLC-MS : Use a C18 column with acetonitrile/0.1% formic acid gradient to assess purity and molecular ion peaks (e.g., [M+H]+ at m/z ~312).

Q. What are the stability considerations for storage and handling of this compound?

  • Methodological Answer : The sulfanyl group is prone to oxidation. Store under inert gas (N2/Ar) at −20°C in amber vials. Stability studies on analogous compounds show degradation <5% over 6 months under these conditions . Avoid exposure to moisture and light, as hydrolytic cleavage of the quinazolinone ring may occur.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Standardize testing using:

  • Dose-Response Curves : Test across 0.1–100 µM to identify IC50 trends.
  • Positive Controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity assays).
  • Statistical Validation : Use ANOVA or non-linear regression models to compare datasets . Replicate experiments in triplicate and report SEM.

Q. What computational and experimental strategies are effective for studying its interaction with enzymatic targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures from the PDB (e.g., PDB ID 1ATP for kinase targets). Focus on hydrogen bonding with the sulfanyl group and π-π stacking of the pyridine ring .
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip to measure binding affinity (KD) in real-time.
  • Mutagenesis Studies : Validate predicted binding residues (e.g., Asp86 in ATP-binding pockets) via site-directed mutagenesis.

Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be systematically evaluated?

  • Methodological Answer :

  • Solubility : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF).
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS. Adjust for cofactor (NADPH) dependency.
  • Caco-2 Permeability : Assess intestinal absorption potential; aim for Papp >1 × 10⁻⁶ cm/s.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.